2-Deacetoxydecinnamoyltaxinine J
2-Deacetoxydecinnamoyltaxinine J
Brand Name:
Vulcanchem
CAS No.:
87193-98-4
VCID:
VC0158580
InChI:
InChI=1S/C28H40O9/c1-13-20-10-19-11-22(34-15(3)29)14(2)24(27(19,7)8)25(36-17(5)31)26(37-18(6)32)28(20,9)23(12-21(13)33)35-16(4)30/h19-23,25-26,33H,1,10-12H2,2-9H3/t19-,20-,21+,22+,23+,25-,26+,28+/m1/s1
SMILES:
CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C28H40O9
Molecular Weight:
520.6 g/mol
2-Deacetoxydecinnamoyltaxinine J
CAS No.: 87193-98-4
Reference Standards
VCID: VC0158580
Molecular Formula: C28H40O9
Molecular Weight: 520.6 g/mol
CAS No. | 87193-98-4 |
---|---|
Product Name | 2-Deacetoxydecinnamoyltaxinine J |
Molecular Formula | C28H40O9 |
Molecular Weight | 520.6 g/mol |
IUPAC Name | [(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10-triacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate |
Standard InChI | InChI=1S/C28H40O9/c1-13-20-10-19-11-22(34-15(3)29)14(2)24(27(19,7)8)25(36-17(5)31)26(37-18(6)32)28(20,9)23(12-21(13)33)35-16(4)30/h19-23,25-26,33H,1,10-12H2,2-9H3/t19-,20-,21+,22+,23+,25-,26+,28+/m1/s1 |
Standard InChIKey | WOKHREABHMWBBE-CNZAUHOSSA-N |
Isomeric SMILES | CC1=C2[C@H]([C@@H]([C@]3([C@H](C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)C(=C)[C@H](C[C@@H]3OC(=O)C)O)C)OC(=O)C)OC(=O)C |
SMILES | CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)O)C)OC(=O)C)OC(=O)C |
Appearance | Powder |
PubChem Compound | 11016770 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume